Ptupb

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

PTUPB, a dual cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) inhibitor, has been found to target multiple receptors in the body . The primary targets of this compound are COX-2 and sEH enzymes . These enzymes play crucial roles in inflammation and tumorigenesis . Additionally, this compound has been shown to target the epidermal growth factor receptor (EGFR) and hyaluronan-mediated motility receptor (HMMR) .

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular functions. It inhibits the activity of COX-2 and sEH enzymes, thereby reducing the production of pro-inflammatory mediators . This compound also suppresses the expression and activation of EGFR and its downstream kinases, ERK1/2 and AKT, indicating that the EGF/EGFR signaling pathway is a potential target . Moreover, this compound dramatically suppresses the expression of HMMR .

Biochemical Pathways

This compound affects several biochemical pathways. It decreases phosphorylation in the MAPK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation and survival . This compound also modulates the arachidonic acid (ARA) pathway, which plays numerous roles in inflammation and tumorigenesis . Furthermore, this compound is involved in the regulation of the EGF/EGFR signaling pathway .

Pharmacokinetics

This compound is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

This compound has been shown to have significant effects on cellular and molecular levels. It inhibits cell proliferation and induces G1 phase cell cycle arrest . This compound also increases apoptosis and reduces tumor growth and angiogenesis . In addition, this compound has been found to alleviate pathological injury of lung tissues and reduce the infiltration of inflammatory cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in treating antiangiogenic therapy-induced kidney damage was investigated in a study where the drug was administered to male Sprague–Dawley rats that were on a high-salt diet . The study found that this compound treatment attenuated the sorafenib-induced blood pressure elevation and mitigated sorafenib-induced proteinuria .

Biochemische Analyse

Biochemical Properties

PTUPB interacts with the enzymes sEH and COX-2, inhibiting their activity . This dual inhibition results in significant biochemical effects, including modulation of blood pressure, tissue remodeling, immunological inflammation, macrophage activation, and fibroblast proliferation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can attenuate blood pressure elevation induced by certain drugs . It also has the ability to reduce proteinuria, a condition characterized by an excess of serum proteins in the urine . Furthermore, this compound can potentiate the antitumor efficacy of cisplatin, a commonly used chemotherapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of sEH and COX-2 . These enzymes play crucial roles in the ARA pathway, which is involved in inflammation and tumorigenesis . By inhibiting these enzymes, this compound can modulate the ARA pathway and exert its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it can attenuate the elevation of blood pressure induced by certain drugs over a period of 56 days . It can also reduce proteinuria over the same period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to attenuate the elevation of blood pressure and reduce proteinuria in rats treated with certain drugs .

Metabolic Pathways

This compound is involved in the ARA pathway, where it interacts with the enzymes sEH and COX-2 . By inhibiting these enzymes, this compound can modulate the ARA pathway and exert its therapeutic effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PTUPB umfasst mehrere Schritte, beginnend mit der Herstellung der Kernpyrazolstruktur. Zu den wichtigsten Schritten gehören:

Bildung des Pyrazolrings: Dies wird typischerweise durch die Reaktion von Hydrazin mit einem 1,3-Diketon erreicht.

Einführung der Phenyl- und Trifluormethylgruppen: Diese Gruppen werden durch nukleophile Substitutionsreaktionen eingeführt.

Bildung der Harnstoffverknüpfung: Dies beinhaltet die Reaktion eines Amins mit einem Isocyanat.

Sulfonamidbildung: Der letzte Schritt beinhaltet die Reaktion des Pyrazolderivats mit einem Sulfonylchlorid.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Zu den wichtigsten Aspekten gehören:

Temperaturkontrolle: Aufrechterhaltung optimaler Temperaturen, um vollständige Reaktionen zu gewährleisten.

Reinigung: Verwendung von Techniken wie Umkristallisation und Chromatographie zur Reinigung des Endprodukts.

Skalierbarkeit: Sicherstellung, dass der Syntheseweg für die Großproduktion skalierbar ist.

Analyse Chemischer Reaktionen

Reaktionstypen

PTUPB unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form überführen.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Sulfonamid- und Harnstoffverknüpfungen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte und reduzierte Derivate von this compound sowie substituierte Produkte, bei denen die Sulfonamid- oder Harnstoffgruppen ersetzt wurden .

Wissenschaftliche Forschungsanwendungen

PTUPB hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Hemmung von löslicher Epoxidhydrolase und Cyclooxygenase-2-Enzymen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie Entzündung und Apoptose.

Medizin: Erforscht als potenzielles Therapeutikum für Erkrankungen wie Krebs, Entzündungen und neurodegenerative Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Wirkstoffforschung eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es gleichzeitig die lösliche Epoxidhydrolase und Cyclooxygenase-2-Enzyme hemmt. Diese doppelte Hemmung führt zu:

Erhöhte Spiegel an Epoxyeicosatriensäure: Dies sind entzündungshemmende und gefäßerweiternde Moleküle.

Reduzierte Spiegel an entzündungsfördernden Prostanoiden: Dies reduziert Entzündungen und Schmerzen.

Modulation von Signalwegen: This compound beeinflusst Signalwege wie MAPK/ERK und PI3K/AKT/mTOR, was zu einer reduzierten Zellproliferation und erhöhter Apoptose führt

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TNP-470: Ein weiterer dualer Inhibitor mit ähnlichen antiproliferativen Wirkungen.

COX-2-IN-6: Ein selektiver Cyclooxygenase-2-Inhibitor mit entzündungshemmenden Eigenschaften.

Benoxaprofen: Ein nichtsteroidales Antirheumatikum, das Cyclooxygenase-Enzyme hemmt

Einzigartigkeit von PTUPB

This compound ist aufgrund seiner doppelten Hemmung sowohl der löslichen Epoxidhydrolase als auch der Cyclooxygenase-2-Enzyme einzigartig. Diese doppelte Wirkung bietet ein breiteres therapeutisches Potenzial im Vergleich zu Verbindungen, die nur eines dieser Enzyme hemmen. Zusätzlich hat this compound in verschiedenen präklinischen Modellen von Entzündungen und Krebs Wirksamkeit gezeigt, was sein Potenzial als vielseitiges Therapeutikum unterstreicht .

Eigenschaften

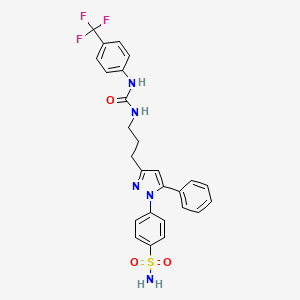

IUPAC Name |

1-[3-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]propyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N5O3S/c27-26(28,29)19-8-10-20(11-9-19)32-25(35)31-16-4-7-21-17-24(18-5-2-1-3-6-18)34(33-21)22-12-14-23(15-13-22)38(30,36)37/h1-3,5-6,8-15,17H,4,7,16H2,(H2,30,36,37)(H2,31,32,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEPEVFNTFMBAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)CCCNC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2397841.png)

![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)

![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)

![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)